molecular formula C19H31NO2 B5607403 2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol

2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol

Cat. No.: B5607403
M. Wt: 305.5 g/mol
InChI Key: ZNKIKZJUIZNXRB-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol is a complex organic compound with a unique structure that includes a butanol backbone, a phenyl group, and an oxane ring

Mechanism of Action

Without more context, it’s difficult to predict the compound’s mechanism of action. If it’s a pharmaceutical compound, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve studying the compound’s reactivity, exploring its potential uses, and developing efficient methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Introduction of the butanol backbone: This can be done through various organic synthesis techniques, including Grignard reactions or reduction of ketones.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(2-methylpropyl)oxan-4-ol: Shares the oxane ring structure but differs in the side chains.

    2-Methyl-4-phenyl-3-buten-2-ol: Similar backbone but lacks the oxane ring and amino group.

Uniqueness

2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2-methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2/c1-19(2,21)12-11-16-7-9-17(10-8-16)14-20(3)15-18-6-4-5-13-22-18/h7-10,18,21H,4-6,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKIKZJUIZNXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)CN(C)CC2CCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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